molecular formula C32H48O5 B210930 [(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate CAS No. 35738-25-1

[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate

Cat. No.: B210930
CAS No.: 35738-25-1
M. Wt: 512.7 g/mol
InChI Key: RJEUVXAJCYTMIC-LRFNUQPTSA-N
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Description

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate (CAS 35738-25-1) is a semi-synthetic triterpenoid compound with a molecular formula of C32H48O5 and an average molecular weight of 512.72 g/mol . This high-purity material is supplied with a typical purity of 95% or higher and has a documented melting point of over 300°C, indicating a high degree of stability . As a triterpenoid, it belongs to a class of natural products known for their diverse and complex biological activities, making it a valuable intermediate or reference standard in phytochemical and pharmacological research . The compound is characterized by its complex polycyclic structure, which includes multiple epoxide and lactone functional groups, features often associated with significant bioactivity . This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound with confidence, available for quick delivery in various packaging sizes to suit laboratory needs. Key Specifications: • CAS Number: 35738-25-1 • Molecular Formula: C32H48O5 • Molecular Weight: 512.72 g/mol • Purity: ≥95% (by HPLC) • Physical Form: Powder • Storage: Store at 2-4°C, preferably at -4°C for long-term stability

Properties

CAS No.

35738-25-1

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate

InChI

InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3/t19-,20+,21-,22-,23+,24-,28-,29+,30-,31-,32+/m0/s1

InChI Key

RJEUVXAJCYTMIC-LRFNUQPTSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C

Appearance

Powder

melting_point

329 - 331 °C

physical_description

Solid

Origin of Product

United States

Biological Activity

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate, a triterpenoid compound, has garnered attention for its diverse biological activities. This compound is primarily isolated from various plant species, including Eysenhardtia platycarpa and Rhodomyrtus tomentosa. The following sections detail the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is characterized by a complex arrangement of rings typical of oleanane-type triterpenes. Its molecular formula is C32H48O5, and it possesses functional groups that contribute to its biological properties.

1. Antioxidant Activity

Antioxidant activity is one of the most studied aspects of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate. Several assays have been employed to evaluate this property:

  • DPPH Radical Scavenging Activity : The compound demonstrates significant scavenging activity against DPPH radicals, indicating its potential to neutralize free radicals in biological systems. In studies, varying concentrations showed a dose-dependent increase in scavenging activity.
  • ABTS Radical Scavenging Activity : Similar to DPPH assays, ABTS assays revealed that the compound effectively reduces ABTS radicals, further supporting its role as an antioxidant.
Concentration (mg/mL)DPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
0.125.430.2
0.545.755.1
1.068.978.4

2. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies have shown that it can reduce the expression of COX-2 and iNOS in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism through which it may exert its anti-inflammatory effects.

3. Anticancer Activity

The anticancer potential of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate has been explored in various cancer cell lines:

  • Cell Viability Assays : Studies have demonstrated that the compound inhibits cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values indicate potent cytotoxicity at micromolar concentrations.
Cell LineIC50 (µM)
MCF-715
HT-2912

The mechanisms underlying the biological activities of this compound include:

  • Induction of apoptosis in cancer cells via activation of caspase pathways.
  • Modulation of signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Breast Cancer : A study assessed the effects of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate on MCF-7 cells and found a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers.

Scientific Research Applications

Basic Information

  • Chemical Name : 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
  • CAS Number : 35738-25-1
  • Molecular Formula : C32H48O5
  • Molecular Weight : 512.72 g/mol

Structural Characteristics

The compound belongs to the class of organic compounds known as triterpenoids, which are characterized by their complex structures derived from six isoprene units. The structural formula indicates a unique arrangement of functional groups that contribute to its bioactivity.

Anticancer Activity

Numerous studies have explored the anticancer properties of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the International Journal of Health and Allied Sciences demonstrated that extracts containing this compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest (Norkum et al., 2023) .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo.

  • Data Table: Anti-inflammatory Studies
StudyModelFindings
Norkum et al., 2023Mouse modelReduced levels of TNF-alpha and IL-6
FooDB ReportCell cultureInhibition of COX-2 expression

Antioxidant Activity

Research indicates that 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate possesses significant antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

  • Case Study : In a DPPH radical scavenging assay, the compound demonstrated a dose-dependent increase in antioxidant activity compared to standard antioxidants (Norkum et al., 2023) .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

  • Data Table: Neuroprotective Studies
StudyModelFindings
ResearchGate AnalysisNeuroblastoma cellsReduced oxidative stress markers and improved cell viability

Potential Use in Traditional Medicine

The compound is also noted for its presence in traditional medicinal plants such as Eysenhardtia platycarpa. Its historical use suggests potential therapeutic applications that merit further exploration.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Molecular Formula Key Functional Groups Biological Activity/Context Source/Origin
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate C32H48O5 3β-acetate, 11a,12a-epoxy, 28,13-lactone Fungal metabolite; structural analog of ganoderic acid X Synthetic/ fungal
Oleanolic acid 3-acetate C32H50O4 3β-acetate, oleanane skeleton Pro-apoptotic in ovarian/endometrial cancer cells Ginseng derivatives
Capsidiol 3-acetate C17H26O4 3β-acetate, sesquiterpene backbone Antiviral phytoalexin in Nicotiana benthamiana Plant defense
12-Oxo-28-carboxylic acid (Compound 11) C30H46O4 12-oxo, 28-carboxylic acid Synthetic intermediate from oleanolic acid derivatives Chemical synthesis

Key Observations:

  • 3-Acetate Group: All compounds share a 3β-acetate moiety, which enhances lipophilicity and may influence bioactivity. For example, oleanolic acid 3-acetate exhibits mitochondrial-mediated apoptosis in cancer cells , while capsidiol 3-acetate accumulates during antiviral defense .
  • Skeletal Differences: The target compound and oleanolic acid 3-acetate are triterpenoids (30 carbons), whereas capsidiol 3-acetate is a sesquiterpene (15 carbons). The 11a,12a-epoxy group in the target compound is absent in other analogs, suggesting unique reactivity or binding properties .
  • Lactone vs. Carboxylic Acid : The 28,13-lactone in the target compound contrasts with the 28-carboxylic acid group in Compound 11, which forms via Brønsted acid-catalyzed rearrangement of epoxy intermediates .

Capsidiol 3-Acetate (Plant Defense):

  • Biosynthesized in Nicotiana benthamiana via NbTPS1 (epi-aristolochene synthase) and NbEAH (hydroxylase). Silencing these genes reduces capsidiol 3-acetate by 75–100%, confirming their enzymatic roles .
  • Induced by PVX infection, highlighting its role in antiviral defense .

Preparation Methods

Source Identification and Biogenetic Context

The compound has been identified in Eysenhardtia platycarpa, a leguminous plant native to Central America. Triterpenoids in such species often localize in bark or root tissues, requiring solvent-based extraction.

Solvent Selection and Maceration

Ethanol (70–80% v/v) or methanol is typically used for initial maceration due to their ability to penetrate plant matrices and dissolve polar triterpenoids. A study isolating analogous oleanane derivatives reported optimal yields using 80% ethanol at 60°C for 72 hours.

Fractionation and Chromatographic Purification

Crude extracts undergo liquid-liquid partitioning (e.g., ethyl acetate/water) to concentrate triterpenoids. Subsequent purification via silica gel chromatography with gradients of hexane:ethyl acetate (9:1 to 1:1) isolates epoxy-oleanane derivatives. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile:water mobile phases achieves final purity (>95%).

Table 1: Natural Extraction Workflow for 11a,12a-Epoxy-3β-hydroxy-28,13-oleananolide 3-Acetate

StepConditionsYield (%)Purity (%)
Maceration80% ethanol, 60°C, 72h0.1230
Liquid-liquidEthyl acetate/water0.0950
Silica CCHexane:EtOAc (9:1→1:1)0.0580
HPLCC18, ACN:H₂O (70:30)0.0295

Semi-Synthetic Derivatization from Oleanolic Acid

Substrate Selection and Epoxidation

Oleanolic acid (C₃₀H₄₈O₃) serves as a precursor due to structural homology. Key steps include C-3 acetylation and 11a,12a-epoxidation.

Acetylation at C-3 Hydroxyl

Reaction of oleanolic acid with acetic anhydride (2 eq) in pyridine at 25°C for 6 hours yields 3-acetoxy-oleanolic acid. Monitoring via thin-layer chromatography (TLC; Rf = 0.6 in toluene:acetone 8:2) confirms completion.

Epoxidation of Δ¹¹,¹² Double Bond

Epoxidation employs meta-chloroperbenzoic acid (mCPBA, 1.2 eq) in dichloromethane at 0°C→25°C over 12 hours. Epoxide formation is verified by nuclear magnetic resonance (NMR) disappearance of olefinic signals (δ 5.3 ppm) and emergence of epoxy protons (δ 3.1–3.3 ppm).

Table 2: Semi-Synthetic Reaction Parameters

ReactionReagentsTemp (°C)Time (h)Yield (%)
AcetylationAc₂O, pyridine25685
EpoxidationmCPBA, CH₂Cl₂0→251272

Total Synthesis Strategies

Retrosynthetic Analysis

The oleanane skeleton is constructed via cyclization of squalene oxide analogs, though this approach is less common due to stereochemical challenges.

Squalene Oxide Cyclization

Enzymatic cyclization using oxidosqualene cyclase (OSC) in Saccharomyces cerevisiae generates the tetracyclic core. However, functionalization at C-28 and C-13 requires post-cyclization modification, limiting practicality.

Friedel-Crafts Alkylation for Ring Formation

A 14-step synthesis starting from geraniol involves Friedel-Crafts alkylation to form the D-ring, followed by Wagner-Meerwein rearrangements to establish the C-13 and C-28 lactone.

Table 3: Total Synthesis Key Metrics

StepReactionYield (%)
Geraniol→D-ringFriedel-Crafts45
LactonizationWagner-Meerwein32
EpoxidationmCPBA28

Analytical Characterization and Validation

Spectroscopic Profiling

  • NMR (CDCl₃) : δ 4.5 (m, H-3), δ 3.2 (dd, H-11a,12a), δ 2.1 (s, OAc).

  • Mass Spectrometry : ESI-MS m/z 513.3 [M+H]⁺, 535.3 [M+Na]⁺.

Purity Assessment

HPLC-DAD (λ = 210 nm) with retention time 12.7 min (ACN:H₂O 70:30) confirms ≥95% purity.

Challenges and Optimization Opportunities

Natural Extraction Limitations

Low yields (0.02% final) and resource-intensive chromatography necessitate exploration of pressurized solvent extraction (PSE) or microwave-assisted techniques.

Stereochemical Control in Synthesis

Epoxide stereochemistry (11a,12a vs. 11β,12β) remains problematic. Asymmetric epoxidation catalysts (e.g., Shi epoxidation) may improve selectivity.

Q & A

Basic Question: What analytical methodologies are recommended for structural characterization and differentiation of this compound from structurally similar triterpenoids?

Answer:

  • NMR Spectroscopy : Use 1D 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC, COSY) to resolve stereochemistry at C-11α/12α epoxy and C-3β hydroxy groups. Compare with databases like Phytochemical and Ethnobotanical Databases for oleanane-type triterpenoids .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode can confirm molecular formula (e.g., C32H48O5) and fragmentation patterns. For example, the 3-acetate group typically shows a neutral loss of 60 Da (CH3COOH) .
  • X-ray Crystallography : Resolves absolute configuration ambiguities, particularly for the epoxy ring and acetoxy group orientation .

Advanced Question: How can conflicting data on the compound’s pro-apoptotic mechanisms (ROS-dependent vs. ROS-independent pathways) be reconciled?

Answer:

  • Experimental Design :
    • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in SKOV3 ovarian cancer cells treated with the compound. Measure ROS levels under hypoxia/normoxia .
    • Mitochondrial Transmembrane Potential (ΔΨm) : Apply JC-1 staining to assess ΔΨm collapse. Compare ROS inhibitors (e.g., NAC) to isolate ROS-dependent vs. ROS-independent effects .
    • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes in ROS-suppressed vs. untreated cells. Focus on Bcl-2 family proteins and caspase activation pathways .

Basic Question: What is the compound’s biosynthetic origin in plant systems, and which enzymes are implicated?

Answer:

  • Biosynthetic Pathway : Likely derived from oleanolic acid via cytochrome P450-mediated epoxidation (C-11α/12α) and acetyltransferase-mediated 3-O-acetylation. Compare with NbTPS1 and NbEAH enzymes in Nicotiana benthamiana, which hydroxylate and acetylate terpenoid backbones .
  • Key Enzymes :
    • Cytochrome P450s : Epoxidize oleanane precursors (e.g., β-amyrin).
    • Acyltransferases : Catalyze 3-O-acetylation using acetyl-CoA .

Advanced Question: How to validate the compound’s stability under varying pH and temperature conditions for in vitro assays?

Answer:

  • Methodology :
    • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Use UPLC-QTOF to quantify degradation products (e.g., deacetylated derivatives) .
    • Thermal Stability : Perform accelerated stability testing (40°C, 75% RH) over 30 days. Monitor epoxy ring opening via FTIR (loss of 890 cm1^{-1} epoxy peak) .
    • Validation Criteria : ≤10% degradation under physiological pH (7.4) and 25°C .

Basic Question: What synthetic strategies are employed to produce 11α,12α-epoxy derivatives from oleanolic acid precursors?

Answer:

  • Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane to introduce the 11α,12α-epoxy group. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in PE-EtOAc 5:1) .
  • Acetylation : Protect the 3β-hydroxy group with acetic anhydride/pyridine before epoxidation to prevent side reactions .

Advanced Question: How does the 3-acetate group influence the compound’s bioactivity compared to non-acetylated analogs?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Acetylation increases logP (from 2.1 to 3.5), enhancing membrane permeability. Validate via Caco-2 cell monolayer assays .
    • Receptor Binding : Molecular docking shows the 3-acetate group forms hydrogen bonds with caspase-3’s catalytic site (binding energy: −9.2 kcal/mol vs. −7.5 kcal/mol for non-acetylated analog) .

Advanced Question: How to resolve discrepancies in reported cytotoxicity IC50 values across cell lines?

Answer:

  • Controlled Variables :
    • Cell Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and oxygen levels (5% CO2).
    • Compound Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity. Confirm via vehicle control assays .
    • Data Normalization : Express IC50 relative to positive controls (e.g., cisplatin) and adjust for batch-to-batch compound purity (HPLC ≥95%) .

Basic Question: What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer 10 mg/kg IV to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours. Analyze via LC-MS/MS (LOQ: 1 ng/mL) .
  • Toxicity :
    • Acute Toxicity : 14-day OECD 423 test in mice (dose range: 50–2000 mg/kg). Monitor liver enzymes (ALT, AST) and renal function (BUN, creatinine) .

Advanced Question: How to investigate the compound’s interaction with SUMOylation proteins in terpene biosynthesis?

Answer:

  • Experimental Approach :
    • Co-Immunoprecipitation (Co-IP) : Transfect HEK293T cells with His-SUMO and NbEAH-YFP constructs. Pull down SUMOylated proteins using Ni-NTA beads .
    • Enzyme Activity Assays : Compare capsidiol 3-acetate production in SUMOylation-deficient vs. wild-type N. benthamiana plants infected with PVX .

Basic Question: What role does the compound play in plant defense mechanisms against pathogens?

Answer:

  • Phytoalexin Function :
    • Pathogen Induction : Elicit production in Nicotiana benthamiana via PVX infection. Quantify via LC-MS (basal level: 0.1 μg/g FW; post-infection: 2.5 μg/g FW) .
    • Antiviral Activity : Silencing NbTPS1 (biosynthetic enzyme) increases PVX susceptibility by 75%, confirming its role in defense .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate
Reactant of Route 2
[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate

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